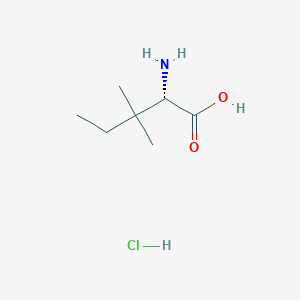

Isoleucine, 3-methyl-, hydrochloride

CAS No.:

Cat. No.: VC20239572

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO2 |

|---|---|

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | (2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |

| Standard InChI Key | HPBDVJKSWTVQHS-NUBCRITNSA-N |

| Isomeric SMILES | CCC(C)(C)[C@@H](C(=O)O)N.Cl |

| Canonical SMILES | CCC(C)(C)C(C(=O)O)N.Cl |

Introduction

Structural Identification and Nomenclature

Methyl L-Isoleucinate Hydrochloride

Methyl L-isoleucinate hydrochloride is the methyl ester derivative of L-isoleucine, modified by the addition of a hydrochloride group. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol . The compound’s structure retains the branched-chain aliphatic side chain of isoleucine, critical for its stereochemical properties. The esterification of the carboxylic acid group and protonation of the amino group by hydrochloric acid enhance its solubility in polar solvents like methanol .

N-Methyl-L-Isoleucine

N-Methyl-L-isoleucine (CAS 4125-98-8) is an N-methylated variant of isoleucine, where a methyl group replaces one hydrogen on the α-amino group. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol . The methylation alters hydrogen-bonding capabilities, impacting its role in peptide synthesis and metabolic pathways .

Synthesis and Production

Synthesis of Methyl L-Isoleucinate Hydrochloride

This compound is synthesized via esterification of L-isoleucine hydrochloride with methanol under acidic conditions . The reaction proceeds as follows:

The product is typically isolated as a crystalline powder with a melting point of 98–100°C and optical activity (c = 2% in H₂O) .

Synthesis of N-Methyl-L-Isoleucine

N-Methylation is achieved through reductive alkylation using formaldehyde or methyl iodide, followed by purification via chromatography . The stereochemistry at the α-carbon remains preserved, yielding the (2S,3S)-configured product .

Physicochemical Properties

Methyl L-Isoleucinate Hydrochloride

| Property | Value |

|---|---|

| Melting Point | 98–100°C |

| Optical Activity | (H₂O) |

| Solubility | Soluble in methanol (50 mg/ml) |

| Storage Conditions | Hygroscopic; store in inert atmosphere |

This compound exhibits hygroscopicity, necessitating storage in moisture-free environments . Its solubility profile makes it suitable for solution-phase peptide synthesis.

N-Methyl-L-Isoleucine

| Property | Value |

|---|---|

| Molecular Weight | 145.20 g/mol |

| Optical Activity | data unavailable |

| CAS Registry | 4125-98-8 |

The N-methyl group increases lipophilicity, influencing its partitioning in biological membranes .

Applications in Pharmaceutical and Biochemical Research

Methyl L-Isoleucinate Hydrochloride

-

Peptide Synthesis: Serves as a protected intermediate in solid-phase peptide synthesis, preventing unwanted side reactions .

-

Pharmaceutical Intermediates: Used to synthesize derivatives like 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester, a potential antitumor agent .

N-Methyl-L-Isoleucine

-

Metabolic Studies: Investigated for its resistance to enzymatic degradation, making it valuable in studying amino acid transporters .

-

Natural Product Isolation: Identified in Phaseolus vulgaris (common bean), suggesting a role in plant stress responses .

Comparative Analysis with Parent Compound L-Isoleucine

Structural Modifications

-

Methyl Ester Derivative: Enhances solubility in organic solvents, facilitating synthetic applications .

-

N-Methyl Derivative: Reduces hydrogen-bonding capacity, altering interaction with biological targets .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume